N-(3-bromobenzyl)acetamide
Overview
Description
“N-(3-bromobenzyl)acetamide” is a colorless to pale yellow solid with a special odor . It is commonly used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of “N-(3-bromobenzyl)acetamide” is C9H10BrNO. The InChI code is 1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) .Chemical Reactions Analysis
Amides, including “N-(3-bromobenzyl)acetamide”, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .Physical And Chemical Properties Analysis
“N-(3-bromobenzyl)acetamide” has a density of 1.45g/cm³ and a melting point of 88-90°C . It is soluble in some organic solvents at room temperature, such as ethanol and dichloromethane .Scientific Research Applications
Crystal Structure and Molecular Conformation
- Crystal Structure Analysis : The title compound, closely related to N-(3-bromobenzyl)acetamide, exhibits a unique conformation described in terms of the orientation of its planar fragments (Soares-Sobrinho et al., 2018). This conformation influences the compound's properties and interactions in a crystalline state Soares-Sobrinho et al., 2018.
Synthesis and Transformation
- Selective PDE3B Inhibitor Synthesis : N-(3-bromobenzyl)acetamide derivatives have been synthesized for specific pharmacological applications, like selective PDE3B inhibitors, through a series of chemical reactions including Williamson reaction, oxidation, acylation, and Suzuki cross-coupling (Song, 2006) Song, 2006.
- Antihistamine Synthesis : Derivatives of N-(3-bromobenzyl)acetamide, such as 5-arylidene-3-(4'-bromobenzyl)thiazolidine-2,4-diones, have been synthesized for potential use as antihistamines (Popov-Pergal et al., 2005) Popov-Pergal et al., 2005.
Antimicrobial Activity
- Antimicrobial Agent Development : Some aminobenzylated Mannich bases, synthesized using 3-bromobenzaldehyde and acetamide, have shown promising antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Nimavat et al., 2004) Nimavat et al., 2004.
Herbicidal Applications
- Herbicidal Activity : N-(3-bromobenzyl)acetamide derivatives have been synthesized and tested for herbicidal activities, with some showing significant effectiveness in paddy fields (Sato et al., 1985) Sato et al., 1985.
Polymer Synthesis
- Phase Transfer Catalyst in Polymer Synthesis : Polymers containing N-(3-bromobenzyl)acetamide structure have been synthesized and used as phase transfer catalysts, demonstrating their utility in polymer chemistry (Kondo et al., 1986) Kondo et al., 1986.
Natural Product Synthesis
- Synthesis of Natural and Pharmaceutical Products : Derivatives of N-(3-bromobenzyl)acetamide have been used in the synthesis of natural and pharmaceutical products, showcasing their versatility in organic synthesis (Sakai et al., 2022) Sakai et al., 2022.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that amides, in general, have been known to interact with various proteins and enzymes in the body .
Mode of Action
For instance, amides can undergo hydrolysis in the presence of dilute acids, a reaction catalyzed by the acid . This reaction could potentially alter the function of the target proteins or enzymes.
Biochemical Pathways
These could potentially include pathways related to protein synthesis, signal transduction, and metabolic processes .
Action Environment
The action, efficacy, and stability of N-(3-bromobenzyl)acetamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature. For instance, the hydrolysis of amides is known to occur in the presence of dilute acids .
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPIDNMBEZYIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479231 | |
Record name | N-(3-bromobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzyl)acetamide | |
CAS RN |
337535-82-7 | |
Record name | N-(3-bromobenzyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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